molecular formula C14H20BrNO B3119592 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide CAS No. 252038-74-7

1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide

Cat. No. B3119592
Key on ui cas rn: 252038-74-7
M. Wt: 298.22 g/mol
InChI Key: PABQJELZGADODQ-UHFFFAOYSA-N
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Patent
US06184379B2

Procedure details

60 g (0.25 mol) N-ethyl-2,2,4-trimethyl-7-methoxy-1,2-dihydroquinoline was dissolved in 150 ml glacial acetic acid and 150 ml hydrobromic acid was added. The solution was refluxed for 24 h. The cooled solution was stirred in an ice/methanol bath. Subsequently the precipitate was filtered and washed several times with acetone. Colourless crystals were formed in a yield of 85%.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13]C)[CH:11]=2)[C:6]([CH3:15])=[CH:5][C:4]1([CH3:17])[CH3:16])[CH3:2].[BrH:18]>C(O)(=O)C>[BrH:18].[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:13])[CH:11]=2)[C:6]([CH3:15])=[CH:5][C:4]1([CH3:16])[CH3:17])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)N1C(C=C(C2=CC=C(C=C12)OC)C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
The cooled solution was stirred in an ice/methanol bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Subsequently the precipitate was filtered
WASH
Type
WASH
Details
washed several times with acetone
CUSTOM
Type
CUSTOM
Details
Colourless crystals were formed in a yield of 85%

Outcomes

Product
Name
Type
Smiles
Br.C(C)N1C(C=C(C2=CC=C(C=C12)O)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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